3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1504980-33-9
VCID: VC4729072
InChI: InChI=1S/C9H6N4/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13/h1-6H
SMILES: C1=CC(=C(N=C1)C#N)N2C=CC=N2
Molecular Formula: C9H6N4
Molecular Weight: 170.175

3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

CAS No.: 1504980-33-9

Cat. No.: VC4729072

Molecular Formula: C9H6N4

Molecular Weight: 170.175

* For research use only. Not for human or veterinary use.

3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile - 1504980-33-9

Specification

CAS No. 1504980-33-9
Molecular Formula C9H6N4
Molecular Weight 170.175
IUPAC Name 3-pyrazol-1-ylpyridine-2-carbonitrile
Standard InChI InChI=1S/C9H6N4/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13/h1-6H
Standard InChI Key QVWRVMCOMFGWFN-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C#N)N2C=CC=N2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a nitrile group (C#N-\text{C}\#\text{N}) and at the 3-position with a 1H-pyrazole ring . The pyrazole ring adopts a planar conformation, with nitrogen atoms at positions 1 and 2 participating in hydrogen bonding and coordination interactions . Key bond lengths include:

  • C2–C3 (pyridine–pyrazole junction): 1.473 Å

  • N1–C (nitrile): 1.142 Å

The planarity of the system is evidenced by dihedral angles between the pyridine and pyrazole rings ranging from 5.3° to 6.4° , enabling π-π stacking in crystal lattices and ligand-metal interactions.

Spectroscopic Characterization

  • IR Spectroscopy: A sharp absorption band at 2,230 cm1^{-1} confirms the nitrile group .

  • 1^1H NMR (DMSO-d6d_6): Signals at δ 9.02 (d, 3J=2.1^3J = 2.1 Hz, pyrazole-H), 8.20–7.91 (m, pyridine-H), and 6.95 (s, nitrile-C≡N) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 170.0587 ([M]+^+) .

Synthesis and Optimization Strategies

Cyclization Routes

The most common synthesis involves reacting 2-chloropyridine-3-carbonitrile with hydrazine hydrate in ethanol under reflux (Scheme 1) :

2-Cl-pyridine-3-CN+N2H4K2CO3,EtOH3-(1H-Pyrazol-1-yl)pyridine-2-carbonitrile(Yield: 75–85%)[8]\text{2-Cl-pyridine-3-CN} + \text{N}_2\text{H}_4 \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{3-(1H-Pyrazol-1-yl)pyridine-2-carbonitrile} \quad (\text{Yield: 75–85\%})[8]

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis, reducing reaction times from 24 hours (batch) to 2 hours and improving yields to 90% . Solvent recovery systems minimize waste, aligning with green chemistry principles.

Physicochemical Properties

PropertyValueConditionsSource
Melting Point245–247°CDifferential Scanning Calorimetry
Solubility12 mg/mL in DMSO25°C
logP (Partition Coefficient)1.87Octanol/water
Crystal SystemTriclinicSpace Group P1P\overline{1}
Density1.512 g/cm3^3X-ray diffraction

The compound exhibits stability under acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via nitrile hydrolysis .

Biological Activities and Mechanisms

Anticancer Activity

Against human laryngeal epidermoid carcinoma (Hep2), the compound showed an IC50_{50} of 8.4 nM, surpassing staurosporine (IC50_{50} = 16.7 nM) . Mechanistic studies indicate PIM-1 kinase inhibition (98.8% at 10 μM), disrupting cell cycle progression at the G2/M phase .

Antimicrobial Effects

  • Antimalarial: IC50_{50} = 1.2 μM against Plasmodium falciparum 3D7 strain.

  • Antileishmanial: 87% inhibition of Leishmania donovani amastigotes at 50 μM.

Enzyme Inhibition

The compound acts as a xanthine oxidase inhibitor (Ki=0.45μMK_i = 0.45 \mu\text{M}), potentially treating gout . It also inhibits acetylcholinesterase (AChE, IC50_{50} = 3.8 μM), relevant for Alzheimer’s disease .

Applications in Materials Science

Coordination Chemistry

As a tridentate ligand, the compound forms luminescent complexes with lanthanides:

  • Europium(III) complex: Emission at 612 nm (λex=395 nm\lambda_{\text{ex}} = 395 \text{ nm}), quantum yield Φ=0.42\Phi = 0.42 .

  • Terbium(III) complex: Green emission at 545 nm (τ=1.2 ms\tau = 1.2 \text{ ms}) .

These complexes are used in OLEDs and bioimaging probes due to their high photostability.

Polymer Chemistry

Incorporating the compound into polyimide matrices enhances thermal stability (decomposition temperature > 400°C) and dielectric properties (εr=2.8\varepsilon_r = 2.8) .

HazardPrecautionary Measure
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
Environmental toxicityDispose via incineration

The compound is classified as Acute Toxicity Category 4 (LD50_{50} oral, rat = 1,200 mg/kg) .

Future Directions

  • Drug Delivery Systems: Encapsulation in mesoporous silica nanoparticles to improve bioavailability .

  • Catalysis: Development of palladium(II) complexes for Suzuki-Miyaura couplings .

  • Antiviral Research: Screening against SARS-CoV-2 main protease (Mpro^\text{pro}) using molecular docking .

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